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Compound of Interest

[(1,1-Dimethylpropyl)amino]
Compound Name:
(oxo)acetic acid

cat. No.: B1293989

Introduction

N-(tert-amyl)oxamic acid is a valuable synthetic intermediate characterized by a sterically
hindered tert-amyl group attached to an oxamic acid moiety. This unique structural feature
imparts advantageous properties, such as enhanced stability and selectivity in certain chemical
transformations. As a member of the oxamic acid family, it holds potential for various
applications in organic synthesis, ranging from the generation of carbamoyl radicals to the
construction of biologically active molecules. This document provides detailed application notes
and protocols for the use of N-(tert-amyl)oxamic acid and its derivatives as a building block for
researchers, scientists, and drug development professionals.

Chemical Properties and Synthesis

N-(tert-amyl)oxamic acid is a mono-amide derivative of oxalic acid. The presence of both a
carboxylic acid and an amide functional group allows for a diverse range of chemical
modifications. The bulky tert-amyl group can influence the reactivity and solubility of the
molecule and its derivatives.

Synthesis of N-(tert-amyl)oxamic Acid and its Esters

A common route to N-substituted oxamic acids involves the reaction of the corresponding
amine with a dialkyl oxalate followed by hydrolysis of the resulting ester.
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Experimental Protocol: Synthesis of tert-Amyl N-(tert-amyl)oxamate

Materials:

tert-Amylamine

Di-tert-butyl oxalate

Anhydrous solvent (e.g., Dichloromethane)

Inert atmosphere (Nitrogen or Argon)
Procedure:

 In a round-bottom flask under an inert atmosphere, dissolve di-tert-butyl oxalate (1.0 eq) in
anhydrous dichloromethane.

e Cool the solution to 0 °C using an ice bath.

e Slowly add tert-amylamine (1.1 eq) to the cooled solution with stirring.

o Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
» Monitor the reaction progress by thin-layer chromatography (TLC).

o Upon completion, wash the reaction mixture with a mild acid (e.g., 1M HCI) and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the crude tert-amyl N-(tert-amyl)oxamate.

 Purify the product by column chromatography on silica gel.
Experimental Protocol: Hydrolysis to N-(tert-amyl)oxamic acid
Materials:

o tert-Amyl N-(tert-amyl)oxamate

 Trifluoroacetic acid (TFA)
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e Dichloromethane (DCM)

Procedure:

o Dissolve the purified tert-amyl N-(tert-amyl)oxamate (1.0 eq) in dichloromethane.
o Add trifluoroacetic acid (excess) to the solution at room temperature.

e Stir the mixture for 2-4 hours, monitoring the deprotection by TLC.

e Once the reaction is complete, remove the solvent and excess TFA under reduced pressure
to yield N-(tert-amyl)oxamic acid.

Applications in Organic Synthesis

Copper-Catalyzed N-Arylation (Ullimann-Goldberg
Reaction)

The tert-amyl ester of oxamic acid has been successfully employed as a coupling partner in
copper-catalyzed N-arylation reactions. The bulky tert-amyl group can prevent product
degradation under the often basic reaction conditions.

Click to download full resolution via product page
Diagram 1: Workflow for Copper-Catalyzed N-Arylation.
Experimental Protocol: Copper-Catalyzed N-Arylation of tert-Amyl Oxamate

Materials:

Aryl iodide (1.0 eq)

tert-Amyl oxamate (1.2 eq)

Copper(l) iodide (Cul) (0.1 eq)

Potassium phosphate (KsPOa4) (2.0 eq)
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e Dimethyl sulfoxide (DMSO)

e Inert atmosphere (Nitrogen or Argon)

Procedure:

o To an oven-dried reaction vessel, add Cul, KsPOas, and tert-amyl oxamate.

o Evacuate and backfill the vessel with an inert gas.

e Add the aryl iodide and DMSO.

e Heat the reaction mixture to 110 °C and stir for 24 hours.

 After cooling to room temperature, dilute the mixture with ethyl acetate and water.

o Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

 Purify the crude product by column chromatography on silica gel.

Table 1: Representative Yields for Copper-Catalyzed N-Arylation

Aryl Halide Product Yield (%)
lodobenzene N-phenyl-tert-amyl-oxamate ~75%
4-lodotoluene N-(4-tolyl)-tert-amyl-oxamate ~70%

N-(4-methoxyphenyl)-tert-
1-lodo-4-methoxybenzene ~80%
amyl-oxamate

Note: Yields are approximate and can vary based on specific reaction conditions and ligand
choice.

Generation of Carbamoyl Radicals

Oxamic acids are known precursors for carbamoyl radicals through oxidative decarboxylation.
[1] This reactivity can be harnessed to form new carbon-nitrogen bonds. While specific

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.mdpi.com/1420-3049/19/9/13448
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293989?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

examples with N-(tert-amyl)oxamic acid are not prevalent in the literature, the general principle
can be applied.

Click to download full resolution via product page

Diagram 2: Generation and Trapping of a Carbamoyl Radical.

Potential Applications in Drug Discovery and
Medicinal Chemistry

Oxamic acid derivatives are recognized as inhibitors of lactate dehydrogenase (LDH), an
enzyme implicated in the metabolism of cancer cells and pathogens like Plasmodium
falciparum.[2][3] The inhibition of LDH can disrupt the energy production of these cells, leading
to their death. N-(tert-amyl)oxamic acid can serve as a scaffold to develop novel LDH inhibitors.

Click to download full resolution via product page
Diagram 3: LDH Inhibition by Oxamic Acid Derivatives.

Table 2: ICso Values of Representative Oxamic Acid Derivatives against P. falciparum LDH

Compound ICs0 (M)
Oxamic Acid 5 154
Oxamic Acid 6 9.41
Oxamic Acid 21 14

Data from literature on various N-substituted oxamic acids, demonstrating the potential of this
class of compounds.[2]

Conclusion
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N-(tert-amyl)oxamic acid is a promising building block in organic synthesis with demonstrated
utility in copper-catalyzed N-arylation reactions. Its structure suggests further potential in
radical chemistry and as a scaffold for the development of novel therapeutic agents, particularly
as enzyme inhibitors. The protocols and data presented herein provide a foundation for further
exploration of this versatile molecule in both academic and industrial research settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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